Cas no 578740-80-4 (L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester)

L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester structure
578740-80-4 structure
Product Name:L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester
CAS No:578740-80-4
MF:C13H16N2O3
MW:248.278
CID:4047023
Update Time:2025-07-18

L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester

L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester Pricemore >>

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Additional information on L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester

L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester (CAS No. 578740-80-4): A Comprehensive Overview in Modern Chemical Biology

L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester, identified by the CAS number 578740-80-4, is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various biochemical processes and has been explored in multiple cutting-edge research applications.

The molecular structure of L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester consists of a proline backbone modified with an aminocarbonyl group and a phenylmethyl ester moiety. This configuration endows the compound with distinct reactivity and binding capabilities, making it a valuable tool in synthetic chemistry and drug development. The presence of the aminocarbonyl group enhances its utility as an intermediate in the synthesis of more complex molecules, while the phenylmethyl ester moiety contributes to its solubility and stability in various solvents.

In recent years, L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester has been extensively studied for its potential applications in peptide mimetics and protease inhibition. Its structural features allow it to mimic the natural amino acid proline while introducing additional functional groups that can interact with biological targets. This has led to its incorporation in the design of novel therapeutic agents aimed at modulating enzyme activity and protein-protein interactions.

One of the most notable areas where L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester has made significant contributions is in the field of anticancer research. Studies have demonstrated its ability to inhibit specific proteases that are overexpressed in cancer cells, thereby disrupting key signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target these enzymes without affecting normal cellular processes makes it an attractive candidate for further development as an anticancer therapeutic.

Furthermore, the compound has been investigated for its role in neurodegenerative diseases. Research suggests that L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester can modulate the activity of enzymes associated with neuroinflammation and protein aggregation, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease. By interfering with these pathological processes, the compound holds promise as a potential therapeutic intervention.

The synthesis of L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester is another area of active interest. Advanced synthetic methodologies have been developed to produce this compound with high purity and yield, ensuring its suitability for both research and industrial applications. These methods often involve multi-step reactions that require precise control over reaction conditions to optimize yield and minimize byproducts.

In addition to its biological applications, L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester has found utility in material science. Its unique chemical properties make it suitable for use as a chiral auxiliary in asymmetric synthesis, where it helps to achieve high enantioselectivity in the production of optically active compounds. This has significant implications for the pharmaceutical industry, as many drugs require specific enantiomeric purity for efficacy.

The safety profile of L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester is another critical consideration. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living systems. These studies have generally shown that the compound is well-tolerated at moderate concentrations but may exhibit toxicity at higher doses. As such, appropriate handling protocols must be followed when working with this compound in laboratory settings.

The future prospects for L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester are promising, with ongoing research exploring new applications and refining synthetic methodologies. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced biological activity. Additionally, collaborations between academic researchers and industry scientists are likely to drive innovation in this field.

In conclusion, L-Proline, 1-(aminocarbonyl)-, phenylmethyl ester (CAS No. 578740-80-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for synthetic chemistry、drug development、peptide mimetics、protease inhibition、anticancer therapy、neurodegenerative disease treatment、and material science applications. As research continues to uncover new possibilities for this compound,its importance is expected to grow,contributing to advancements in medicine and technology.

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